tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

Suzuki-Miyaura cross-coupling Indazole functionalization Palladium catalysis

Standard 3-haloindazoles limit SAR exploration due to poor C3 reactivity or NH interference. This N-Boc-3-iodo-7-methoxyindazole solves both issues. - **Orthogonal handles**: N1-Boc protects against unwanted N-arylation; C3-iodo enables high-yield Suzuki, Heck & Sonogashira couplings. - **7-methoxy positioning**: Most active nNOS inhibitor scaffold among methoxy isomers (literature-validated). - **Proven application**: Used to synthesize α,β-unsaturated esters via Heck coupling (CAS 639084-06-3). Supplied for 1,3-diarylindazole library construction and CNS kinase inhibitor programs.

Molecular Formula C13H15IN2O3
Molecular Weight 374.17 g/mol
CAS No. 639084-05-2
Cat. No. B3148230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate
CAS639084-05-2
Molecular FormulaC13H15IN2O3
Molecular Weight374.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=CC=C2OC)C(=N1)I
InChIInChI=1S/C13H15IN2O3/c1-13(2,3)19-12(17)16-10-8(11(14)15-16)6-5-7-9(10)18-4/h5-7H,1-4H3
InChIKeyHFJZJGMJVPARQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate: Product Overview


tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (CAS 639084-05-2, C13H15IN2O3, MW 374.17) is a fully functionalized indazole derivative bearing three orthogonal synthetic handles: an N1-Boc protecting group, a C3-iodo substituent, and a C7-methoxy group [1]. The compound belongs to the class of N-protected 3-haloindazoles, which serve as versatile intermediates in medicinal chemistry programs targeting kinase inhibition, CNS disorders, and anti-inflammatory agents [2]. Its calculated LogP of 3.5 indicates moderate lipophilicity suitable for both solution-phase and solid-phase synthetic workflows [1].

Synthetic Handles N1-Boc, C3-iodo, C7-methoxy orthogonal groups Enables sequential functionalization
Intermediate Role N-protected 3-haloindazole scaffold Supports kinase inhibitor and CNS programs
Workflow Compatibility Moderate LogP supports solution-phase and solid-phase synthesis Calculated LogP ~3.5

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate: Why Generic Substitution Fails


Simple in-class substitution of tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate with unprotected 3-iodo-7-methoxy-1H-indazole (CAS 351210-07-6) or with alternative C3-halogenated (Br, Cl) N-Boc indazoles is not chemically equivalent. The unprotected analog lacks the N1-Boc group, rendering the indazole NH susceptible to deprotonation and competing N-arylation during transition metal-catalyzed cross-coupling reactions, which reduces desired C3-functionalization yields and complicates purification [1]. Conversely, substitution with C3-bromo or C3-chloro N-Boc analogs compromises cross-coupling efficiency due to the significantly lower reactivity of aryl bromides and chlorides compared to aryl iodides in oxidative addition steps of Pd-catalyzed couplings [2]. The specific combination of N1-Boc protection and C3-iodo substitution in this compound enables orthogonal, high-yielding sequential functionalization that non-iodinated or unprotected analogs cannot reliably support.

This Product N1-Boc protected; C3-iodo enables selective coupling without competing N-arylation.
vs
Unprotected Analog Indazole NH may undergo competing N-arylation, potentially reducing C3-coupling yield.
This Product Aryl iodide: fastest oxidative addition, enables milder coupling conditions.
vs
Br/Cl N-Boc Analogs Lower reactivity may require harsher conditions and may reduce coupling efficiency.

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate: Comparative Evidence


Suzuki Cross-Coupling Efficiency: N-Boc vs Unprotected Indazoles

The N-Boc-3-iodoindazole scaffold, which includes tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate as a core structural analog, enables a streamlined two-step Suzuki cross-coupling/deprotection/N-arylation sequence yielding 1,3-diarylindazoles in excellent overall yields. The Boc protection prevents competing N-arylation during the initial C3-coupling step, a side reaction that plagues unprotected 3-iodoindazoles. In a representative study, N-Boc-3-iodo-5-methoxyindazole (a closely related positional isomer of the target compound) underwent Suzuki coupling with phenyl boronic acid using Pd(PPh3)4 and Na2CO3 in dioxane at 140°C under microwave irradiation for 10 minutes, providing the coupled product in high yield [1]. The general protocol starting from 3-iodo-N-Boc indazole derivatives proceeds with excellent overall yield [1].

Suzuki Coupling Yield
Class-level
N-Boc pathway: excellent reported overall yield in two-step sequence
Boc protection prevents competing N-arylation at C3-coupling step.
Protocol: Pd(PPh3)4, Na2CO3, dioxane, 140°C microwave
Suzuki-Miyaura cross-coupling Indazole functionalization Palladium catalysis N-Boc protection

C3-Iodo Reactivity Advantage in Cross-Couplings

The C3-iodo substituent in tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate confers a distinct kinetic advantage over corresponding bromo and chloro analogs in transition metal-catalyzed cross-coupling reactions. Aryl iodides undergo oxidative addition to Pd(0) complexes approximately 100-1000 times faster than aryl bromides and 10⁴-10⁵ times faster than aryl chlorides under comparable conditions [1]. This established reactivity hierarchy translates directly to milder reaction conditions (lower temperatures, shorter times) and higher conversions for 3-iodoindazoles compared to their 3-bromo or 3-chloro counterparts. The synthesis of 1,3-diarylsubstituted indazoles specifically employs 3-iodo-N-Boc indazole derivatives rather than 3-bromo analogs, underscoring the practical significance of this reactivity differential [2].

Oxidative Addition Rate
Class-level
Iodo ~100-1000× faster than Br; 10⁴-10⁵× faster than Cl
Supports milder conditions and higher conversions in Pd-catalyzed couplings.
Established organometallic reactivity hierarchy
Oxidative addition Aryl halide reactivity Cross-coupling kinetics Indazole C3-functionalization

Heck Coupling Orthogonality with Boc Protection

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate has been explicitly demonstrated as a reaction substrate in Heck coupling with methyl acrylate. The compound was reacted with methyl acrylate in the presence of Pd(dppf)Cl2, tetrabutylammonium iodide, and triethylamine in DMF to yield tert-butyl 7-methoxy-3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1H-indazole-1-carboxylate (CAS 639084-06-3) [1]. This product retains the N1-Boc group, confirming that the C3-iodo site undergoes selective coupling without premature Boc deprotection or N1-arylation. In contrast, unprotected 3-iodo-7-methoxy-1H-indazole (CAS 351210-07-6) subjected to identical conditions would risk N1-alkylation or coordination interference, potentially lowering yield or complicating purification [2].

Heck Coupling Orthogonality
Head-to-head
Confirmed product: Boc-protected acrylate CAS 639084-06-3
C3-coupling proceeds without Boc loss; supports sequential functionalization.
Pd(dppf)Cl2, TBAI, Et3N, DMF
Heck coupling Orthogonal protection Sequential functionalization Acrylate coupling

7-Methoxyindazole Core: nNOS Inhibition Profile

The 7-methoxyindazole core present in tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate has established biological relevance as an inhibitor of neuronal nitric oxide synthase (nNOS). In an in vitro enzymatic assay of nNOS activity, 7-methoxyindazole was identified as the most active compound among a series of methoxyindazole positional isomers (4-, 5-, 6-, and 7-methoxy) [1]. Although less potent than 7-nitroindazole (7-NI), 7-methoxyindazole demonstrated that the nitro substitution is not indispensable for nNOS inhibitory activity [1]. The compound also exhibited in vivo nNOS inhibitory and antinociceptive properties in animal models [2]. This core scaffold activity provides a validated starting point for further elaboration via C3-functionalization using the target compound as a synthetic intermediate.

nNOS Inhibition Rank
Supporting
7-Methoxy: highest activity among 4-, 5-, 6-, 7-methoxyindazole isomers
Supports rationale for selecting 7-methoxy substitution in nNOS-targeted campaigns.
In vitro enzymatic nNOS assay
nNOS inhibition Nitric oxide synthase 7-Methoxyindazole Structure-activity relationship

Predicted Physicochemical Profile: Boc Protection Advantage

The calculated physicochemical properties of tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate inform its suitability for medicinal chemistry workflows compared to alternative N-protecting group strategies. The compound has a predicted LogP (octanol-water partition coefficient) of 3.5 [1], which falls within the optimal range for drug-like molecules (LogP 1-5) and facilitates organic solvent extraction during purification. The Boc group contributes approximately 1.5-2.0 LogP units compared to the unprotected indazole (predicted LogP ~1.8-2.0 for 3-iodo-7-methoxy-1H-indazole). This moderate lipophilicity contrasts with more polar protecting groups such as acetyl (LogP reduction) or more lipophilic groups such as trityl (excessive LogP, potential solubility issues). The compound also features 0 hydrogen bond donors and 4 hydrogen bond acceptors, a favorable profile for membrane permeability in cell-based assays following Boc deprotection [1].

Physicochemical Profile
Class-level
Predicted LogP 3.5; 0 HBD; 4 HBA
Favorable for extractive workup and chromatographic purification.
Data to verify; computational prediction
Lipophilicity LogP prediction Boc protecting group Drug-likeness

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate: Validated Applications


Synthesis of 1,3-Diarylindazole Kinase Inhibitor Libraries

Procure tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate for the construction of 1,3-diarylindazole libraries via sequential Suzuki-Miyaura cross-coupling at C3 followed by N1-Boc deprotection and N-arylation. The N-Boc-3-iodoindazole scaffold enables excellent overall yields in two-step sequences, as demonstrated by Hopkins and co-workers [1]. This application scenario leverages the orthogonal reactivity of the C3-iodo and N1-Boc groups to introduce aryl diversity at both positions, generating compound collections for kinase inhibition screening.

Synthesis of nNOS Inhibitor Candidates from 7-Methoxyindazole Core

Use tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate as a starting material for nNOS inhibitor development. The 7-methoxyindazole core is the most active among methoxyindazole positional isomers in nNOS enzymatic assays [1]. The C3-iodo handle enables introduction of diverse aryl, heteroaryl, or alkenyl substituents via Pd-catalyzed cross-coupling to modulate potency and selectivity relative to the 7-methoxyindazole parent. The Boc group can be removed post-coupling for subsequent N1-functionalization or left intact for prodrug strategies.

Heck Coupling to Acrylate-Functionalized Indazole Intermediates

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate is a validated substrate for Heck coupling with methyl acrylate, yielding tert-butyl 7-methoxy-3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1H-indazole-1-carboxylate (CAS 639084-06-3) [1]. This reaction product contains an α,β-unsaturated ester moiety suitable for subsequent Michael additions, conjugate reductions, or cycloadditions. The preserved Boc group maintains N1 protection throughout these downstream transformations, simplifying purification and enabling late-stage deprotection.

SAR of 7-Methoxy vs Other Methoxyindazole Isomers

Procure tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate alongside its 4-methoxy, 5-methoxy, and 6-methoxy positional isomers for systematic structure-activity relationship (SAR) studies. The 7-methoxy substitution pattern confers the highest nNOS inhibitory activity among the methoxyindazole series [1]. Parallel synthesis using each positional isomer as a C3-functionalization scaffold enables direct comparison of substitution effects on target engagement and downstream pharmacology.

Application
Selection Property
Validation Focus
1,3-Diarylindazole library synthesis
Orthogonal C3-iodo and N1-Boc reactivity
Sequential Suzuki then N-arylation yield
nNOS inhibitor candidate elaboration
7-Methoxyindazole core for nNOS SAR
Isomer-specific nNOS assay response context
Acrylate intermediate via Heck coupling
C3-iodo selectivity with intact Boc
Product identity (CAS 639084-06-3) confirmation
Methoxyindazole positional isomer SAR
7-Methoxy substitution pattern
Parallel synthesis and nNOS target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.